molecular formula C8H10O4S B099115 4-Methoxyphenyl mesylate CAS No. 19013-30-0

4-Methoxyphenyl mesylate

Cat. No.: B099115
CAS No.: 19013-30-0
M. Wt: 202.23 g/mol
InChI Key: BZKNVCHUULQHAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyphenyl mesylate is an organic compound that belongs to the class of mesylates. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further bonded to a mesylate group. This compound is often used as an intermediate in organic synthesis due to its reactivity and ability to undergo various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxyphenyl mesylate typically involves the reaction of 4-methoxyphenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the mesylate group. The general reaction scheme is as follows:

4-Methoxyphenol+Methanesulfonyl chloride4-Methoxyphenyl mesylate+Hydrogen chloride\text{4-Methoxyphenol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{Hydrogen chloride} 4-Methoxyphenol+Methanesulfonyl chloride→4-Methoxyphenyl mesylate+Hydrogen chloride

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyphenyl mesylate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The mesylate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.

    Reduction: The methoxy group can be reduced under specific conditions to yield the corresponding phenol.

    Oxidation: The methoxy group can also be oxidized to form a quinone derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Major Products Formed:

    Nucleophilic Substitution: Depending on the nucleophile, products such as azides, thiols, or amines are formed.

    Reduction: The major product is 4-methoxyphenol.

    Oxidation: The major product is 4-methoxybenzoquinone.

Scientific Research Applications

4-Methoxyphenyl mesylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methoxyphenyl mesylate primarily involves its ability to act as an electrophile in nucleophilic substitution reactions. The mesylate group is a good leaving group, which facilitates the attack of nucleophiles on the aromatic ring. This property is exploited in various synthetic applications to introduce different functional groups onto the phenyl ring.

Comparison with Similar Compounds

    4-Methoxyphenol: Similar in structure but lacks the mesylate group, making it less reactive in nucleophilic substitution reactions.

    4-Methoxybenzoic Acid: Contains a carboxylic acid group instead of a mesylate group, leading to different reactivity and applications.

    4-Methoxybenzyl Alcohol: Contains a hydroxymethyl group, which can be oxidized to form aldehydes or acids.

Uniqueness: 4-Methoxyphenyl mesylate is unique due to the presence of the mesylate group, which enhances its reactivity in nucleophilic substitution reactions

Properties

IUPAC Name

(4-methoxyphenyl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4S/c1-11-7-3-5-8(6-4-7)12-13(2,9)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKNVCHUULQHAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364979
Record name 4-Methoxyphenyl mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19013-30-0
Record name 4-Methoxyphenyl mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxyphenyl mesylate
Reactant of Route 2
Reactant of Route 2
4-Methoxyphenyl mesylate
Reactant of Route 3
Reactant of Route 3
4-Methoxyphenyl mesylate
Reactant of Route 4
Reactant of Route 4
4-Methoxyphenyl mesylate
Reactant of Route 5
4-Methoxyphenyl mesylate
Reactant of Route 6
Reactant of Route 6
4-Methoxyphenyl mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.